REACTION_CXSMILES
|
[H-].[Na+].[CH3:3][O:4][C:5]1[CH:13]=[C:12]2[C:8]([CH2:9][CH2:10][C:11]2=O)=[CH:7][CH:6]=1.[OH2:15].[CH2:16]1[CH2:20][O:19][CH2:18][CH2:17]1>>[CH3:3][O:4][C:5]1[CH:13]=[C:12]2[C:8]([CH2:9][CH2:10][CH:11]2[CH2:17][C:18]([O:19][CH2:20][CH3:16])=[O:15])=[CH:7][CH:6]=1 |f:0.1|
|
Name
|
|
Quantity
|
1.84 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
triethyl phosphonoacetate
|
Quantity
|
46 mmol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
7.1 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C2CCC(C2=C1)=O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred until the reaction mixture
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added dropwise, under ice-
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
ADDITION
|
Details
|
To the solution was added
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for 2 hours at room temperature and for further 12 hours at 70° C
|
Duration
|
12 h
|
Type
|
EXTRACTION
|
Details
|
was subjected to extraction with ethyl acetate
|
Type
|
WASH
|
Details
|
The extract solution was washed with brine, which
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
was dried over anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
followed by concentration under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The concentrate was dissolved in ethanol (200 ml), to which
|
Type
|
ADDITION
|
Details
|
was added 5% Pd-C (50% hydrous, 2.5 g)
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for 1.5 hours at 50° C. under hydrogen atmosphere
|
Duration
|
1.5 h
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was subjected to filtration
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The concentrate was purified by means of a silica gel column chromatography (hexane/ethyl acetate, 97:3→4:1)
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C2CCC(C2=C1)CC(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.55 g | |
YIELD: PERCENTYIELD | 64% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |